molecular formula C21H16N4O B2730254 (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile CAS No. 881565-75-9

(12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile

Cat. No.: B2730254
CAS No.: 881565-75-9
M. Wt: 340.386
InChI Key: IFQPXHCNAAIKPM-SFQUDFHCSA-N
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Description

This compound belongs to the diazatricyclo family, characterized by a fused tricyclic core with nitrogen atoms at positions 1 and 6. The (12E)-configuration indicates the geometry of the methylidene group at position 12, which is substituted with a (3-methylphenyl)amino moiety.

Key structural features:

  • Tricyclic Core: 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10-pentaene.
  • Substituents: 11-Methyl group. 12-[(3-Methylphenyl)amino]methylidene (E-configuration). 13-Oxo and 10-cyano groups.

Properties

IUPAC Name

(2E)-3-methyl-2-[(3-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-13-6-5-7-15(10-13)23-12-17-14(2)16(11-22)20-24-18-8-3-4-9-19(18)25(20)21(17)26/h3-10,12,23H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQPXHCNAAIKPM-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C2C(=C(C3=NC4=CC=CC=C4N3C2=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/2\C(=C(C3=NC4=CC=CC=C4N3C2=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methylaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a pyrido[1,2-a]benzimidazole derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques, such as chromatography, would be employed to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

(12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl-Substituted Analogs

Compound : 11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile

  • Molecular Formula : C₁₄H₁₁N₃O .
  • Key Differences: Ethyl group at position 11 vs. methyl in the target compound. Lacks the 12-[(3-methylphenyl)amino]methylidene substituent.
  • Absence of the aromatic amino group limits hydrogen-bonding interactions.

Chloro-Substituted Derivatives

Compound : 13-Chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

  • Molecular Formula : C₁₃H₇Cl₂N₃ .
  • Key Differences :
    • Chlorine atoms at positions 11 and 13.
    • Hexaene system (additional double bond).
  • Impact :
    • Chlorine increases molecular weight (276.12 g/mol) and electronegativity, enhancing reactivity toward nucleophiles.
    • Hexaene structure may alter π-conjugation and stability .

Functionalized Derivatives with Aromatic Groups

Compound: 12-[(2-Chlorophenyl)methyl]-13-{[2-(Dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

  • Molecular Formula : C₂₃H₂₂ClN₅O .
  • Key Differences: 2-Chlorophenylmethyl and dimethylaminoethylamino substituents. Hexaene system with expanded conjugation.
  • Impact: The dimethylamino group enhances solubility in polar solvents. Chlorophenyl moiety may improve binding to hydrophobic targets.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
(12E)-11-Methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-...-10-carbonitrile C₂₂H₁₇N₅O 11-Me, 12-[(3-MePh)NH]CH=, 13-Oxo, 10-CN 375.41 Cyano, Oxo, Aromatic amine
11-Ethyl-13-oxo-1,8-diazatricyclo[...]-10-carbonitrile C₁₄H₁₁N₃O 11-Et, 13-Oxo, 10-CN 237.26 Cyano, Oxo
13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[...]-10-carbonitrile C₁₃H₇Cl₂N₃ 11-Cl, 13-Cl, 10-CN 276.12 Cyano, Chloro
12-[(2-Chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-...-10-carbonitrile C₂₃H₂₂ClN₅O 12-(2-ClPh)CH₂, 13-(Me₂NCH₂CH₂)NH, 10-CN 427.91 Cyano, Chloro, Amine

Research Findings and Implications

  • Electronic Effects: The 10-cyano group in all compounds withdraws electrons, polarizing the tricyclic core and enhancing reactivity toward electrophilic substitution .
  • Solubility Trends: Derivatives with polar substituents (e.g., dimethylaminoethylamino) exhibit improved aqueous solubility, whereas chloro and methyl groups increase hydrophobicity .
  • Synthetic Challenges : Yields for analogous compounds (e.g., 68% in ) suggest moderate efficiency, likely due to steric hindrance from bulky substituents .

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by a diazatricyclo framework and multiple functional groups, including a carbonitrile and an oxo group. Its systematic name indicates the presence of a methylphenylamino moiety and a conjugated system that may contribute to its biological properties.

Structural Formula

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2

Key Functional Groups

  • Carbonitrile : May enhance lipophilicity and facilitate cell membrane penetration.
  • Amino Group : Potential for hydrogen bonding and interaction with biological targets.
  • Conjugated Double Bonds : May contribute to antioxidant properties.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that diazatricyclo compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: In Vitro Antitumor Activity

In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
  • Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL
Fungi16 µg/mL

These results suggest that the compound possesses broad-spectrum antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, particularly in models of acute inflammation.

Mechanism Insights

  • Cytokine Inhibition : The compound may reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
  • NF-kB Pathway Modulation : Inhibition of NF-kB activation has been suggested as a mechanism for its anti-inflammatory effects.

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics indicate that the compound is well absorbed with a moderate half-life, making it a candidate for further development.

Toxicity Assessment

Toxicological evaluations revealed no significant adverse effects at therapeutic doses in animal models, suggesting a favorable safety profile.

Future Directions

Further research is needed to explore:

  • In Vivo Efficacy : Animal studies to validate in vitro findings.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
  • Formulation Development : Exploration of delivery methods to enhance bioavailability.

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